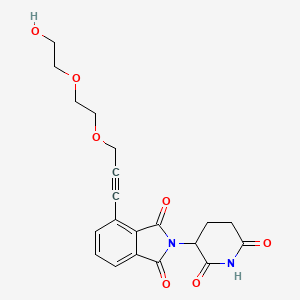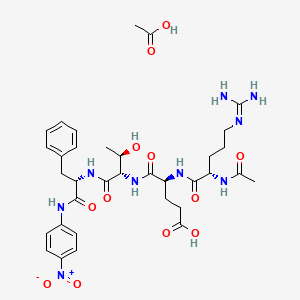
RETF-4NA acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is selectively hydrolyzed by chymase but not by cathepsin G, making it a valuable tool in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RETF-4NA acetate involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides. After the peptide chain is assembled, the protecting groups are removed, and the peptide is acetylated to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions
RETF-4NA acetate primarily undergoes hydrolysis reactions catalyzed by chymase. This hydrolysis results in the cleavage of the peptide bond, releasing the 4-nitroanilide group.
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Chymase is the primary enzyme used for this reaction, and the conditions are optimized to ensure selective hydrolysis.
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, along with the corresponding peptide fragments.
科学研究应用
RETF-4NA acetate is widely used in scientific research due to its specificity for chymase. Some of its applications include:
Biochemistry: Used as a substrate to study chymase activity and its role in various physiological processes.
Medicine: Helps in understanding the role of chymase in diseases such as cardiovascular disorders and inflammatory conditions.
Drug Development: Used in screening assays to identify potential inhibitors of chymase, which could be therapeutic targets.
Industrial Applications: Employed in the production of diagnostic kits for detecting chymase activity.
作用机制
RETF-4NA acetate exerts its effects by serving as a substrate for chymase. The enzyme recognizes the specific peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing 4-nitroaniline. This reaction is highly specific, allowing researchers to study chymase activity without interference from other proteases.
相似化合物的比较
Similar Compounds
Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide: The free base form of RETF-4NA acetate.
Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide hydrochloride: Another salt form with similar properties.
Uniqueness
This compound is unique due to its high specificity for chymase. Unlike other substrates, it is not hydrolyzed by cathepsin G or other proteases, making it an ideal tool for studying chymase activity.
属性
分子式 |
C34H47N9O12 |
|---|---|
分子量 |
773.8 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C32H43N9O10.C2H4O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;1-2(3)4/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);1H3,(H,3,4)/t18-,23+,24+,25+,27+;/m1./s1 |
InChI 键 |
PFSQGCCJENEGGT-RTNJFBSRSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.CC(=O)O |
规范 SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


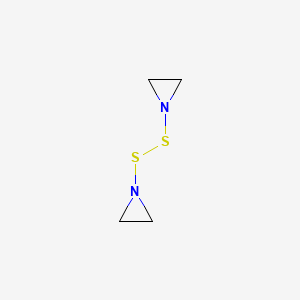
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
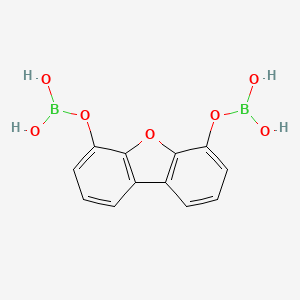
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
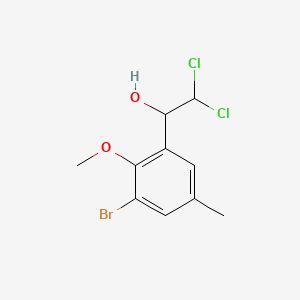
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
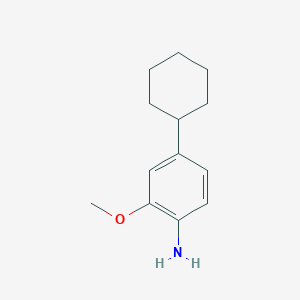
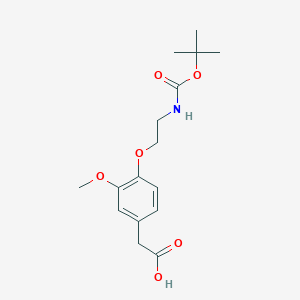
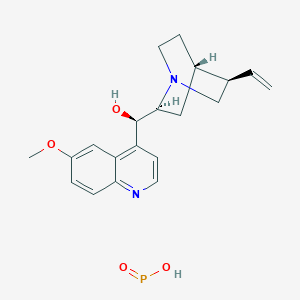

![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
